![molecular formula C22H30Cl2N4O2 B2701775 GSK 591 dihydrochloride CAS No. 2320953-89-5](/img/structure/B2701775.png)
GSK 591 dihydrochloride
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Overview
Description
GSK 591 dihydrochloride is a potent and selective PRMT5 inhibitor . It is selective for PRMT5 over a panel of other PRMTs and lysine methyltransferases . It has been shown to inhibit the proliferation of mantle cell lymphoma (MCL) in vitro .
Molecular Structure Analysis
The chemical name of GSK 591 dihydrochloride is 2- (Cyclobutylamino)- N - [ (2 S )-3- (3,4-dihydro-2 (1 H )-isoquinolinyl)-2-hydropropyl]-4-pyridinecarboxamide dihydrochloride . Its molecular weight is 453.41 .Physical And Chemical Properties Analysis
GSK 591 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature . .Scientific Research Applications
- PRMT5 plays a crucial role in epigenetic modifications by methylating arginine residues in histones and other proteins. GSK 591 inhibits PRMT5, affecting gene expression patterns and potentially influencing cellular processes .
- GSK 591 has been studied in various cancer models. Its inhibition of PRMT5 may impact tumor growth, metastasis, and drug resistance. For instance, it inhibits proliferation of mantle cell lymphoma (MCL) cells in vitro .
- PRMT5 dysregulation has been implicated in neurodegenerative disorders. GSK 591 might modulate protein methylation in neurons, affecting synaptic plasticity and neuronal survival .
- PRMT5 is essential for stem cell maintenance and differentiation. GSK 591 could be valuable in understanding stem cell fate determination and regenerative medicine .
- PRMT5 interacts with viral proteins during infection. GSK 591 may impact viral replication and host antiviral responses .
- GSK 591 serves as a valuable tool compound for studying PRMT5 function. Researchers use it to validate PRMT5 as a therapeutic target and explore its downstream effects .
Epigenetic Regulation
Cancer Research
Neurodegenerative Diseases
Stem Cell Biology
Viral Infections
Drug Development
Mechanism of Action
properties
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2.2ClH/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19;;/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28);2*1H/t20-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUMVXFXBTOBE-FJSYBICCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK 591 dihydrochloride |
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